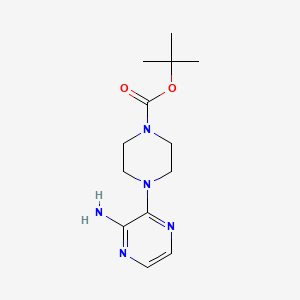

tert-ブチル 4-(3-アミノピラジン-2-イル)ピペラジン-1-カルボキシレート

説明

2-Amino-3-(4-boc-piperazin-1-yl)pyrazine

科学的研究の応用

材料科学と超分子化学

生物学的用途に加えて、研究者らは化合物の超分子相互作用を調査しています。そのtert-ブチル基とピラジン環は、ホスト-ゲスト化学、結晶工学、または自己組織化に参加することができます。機能性材料に組み込むことで、センサー、触媒、または分子認識における可能性を探ります。

作用機序

Target of Action

Similar compounds have been known to exhibit antibacterial activities against both gram-positive and gram-negative strains .

Biochemical Pathways

Similar compounds have been known to interfere with bacterial cell wall synthesis or protein production .

Result of Action

生物活性

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate (CAS: 1208542-95-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

- IUPAC Name : tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

- Molecular Formula : C13H21N5O2

- Molecular Weight : 279.34 g/mol

- Purity : 98% .

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate exhibits its biological effects primarily through the inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes. These enzymes play a crucial role in various cellular processes, including growth, proliferation, and survival. The compound's structure allows it to interact with specific isoforms of PI3K, particularly the PI3K-alpha and -beta isoforms, which are often implicated in tumorigenesis .

Antitumor Activity

Research has indicated that derivatives of aminopyrazine, including tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, possess significant anti-tumor properties. These compounds have been shown to inhibit uncontrolled cellular proliferation associated with various malignancies .

Table 1: Summary of Antitumor Activity

Solubility and Pharmacokinetics

The solubility and pharmacokinetic profiles of this compound are critical for its efficacy as a therapeutic agent. Studies have shown that modifications to the piperazine ring can enhance solubility while maintaining or improving biological activity against target pathogens like Trypanosoma brucei .

Table 2: Solubility and Potency Data

| Compound Modification | Aqueous Solubility (μg/mL) | Potency (IC50 μM) | Reference |

|---|---|---|---|

| Original Compound | 100 | 0.5 | |

| Methylated Derivative | 250 | 0.25 | |

| Demethylated Derivative | 80 | 1.5 |

Study on Anti-Trypanosomal Activity

In a study examining the anti-trypanosomal activity of various piperazine derivatives, tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate was evaluated alongside several analogs. The results indicated that while some modifications improved solubility significantly, they often resulted in decreased potency against T. brucei. The original compound maintained a balance between solubility and potency, making it a promising candidate for further development .

Clinical Implications

The potential for this compound in treating cancers related to PI3K signaling pathways has been highlighted in several preclinical studies. Its ability to inhibit key pathways involved in tumor growth suggests that it could serve as an effective therapeutic agent in oncology .

特性

IUPAC Name |

tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVMFRXXKIFECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671892 | |

| Record name | tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208542-95-3 | |

| Record name | tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。